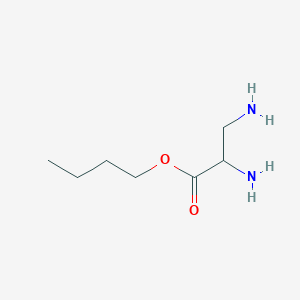

Butyl 2,3-diaminopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 2,3-diaminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGMSMYXTBEVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331178 | |

| Record name | butyl 2,3-diaminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-90-6 | |

| Record name | butyl 2,3-diaminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Butyl 2,3 Diaminopropanoate Systems

Amide Bond Formation and Acylation Reactions

The amino groups of Butyl 2,3-diaminopropanoate readily undergo acylation to form amide bonds. This reactivity is fundamental in the synthesis of various derivatives and has been explored in the context of creating biologically active molecules. For instance, the acylation of diaminopropionic acid (Dpr) is a key step in the synthesis of ghrelin analogs, where an octanoic acid moiety is coupled to the amino group. ebi.ac.uk These analogs have shown prolonged stability in blood plasma compared to native ghrelin. ebi.ac.uk

The formation of amide bonds can be achieved through various methods, including the use of activated carboxylic acid derivatives or coupling agents. Nonclassical methods for amide bond formation, which avoid pre- or in situ activation of the carboxylic acid partner, have also been developed. nih.gov A notable strategy involves the incorporation of 2,3-diaminopropionic acid into recombinant proteins to trap acyl-enzyme intermediates. nih.gov By replacing a catalytic cysteine or serine residue with DAP, the enzyme's natural substrate can be captured as a stable amide-linked complex, providing insight into enzymatic mechanisms. nih.gov

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound | Acyl chloride/Anhydride | N-acylated this compound | Synthesis of functionalized derivatives |

| 2,3-Diaminopropionic acid | Octanoic acid | Dpr(N-octanoyl) | Formation of stable ghrelin analogs ebi.ac.uk |

| Enzyme with catalytic Ser/Cys | Native substrate | Acyl-enzyme intermediate (ester/thioester) | Trapped as stable amide with DAP substitution nih.gov |

Esterification and Transesterification Reactions

The carboxylic acid group of 2,3-diaminopropanoic acid can be esterified to produce various ester derivatives, such as this compound. The synthesis of protected L-Dap methyl esters has been achieved from D-serine derivatives. nih.gov This process involves the oxidation of a 2,3-diaminopropanol intermediate to the corresponding carboxylic acid, which is then esterified. nih.gov

Transesterification, the process of exchanging the alkoxy group of an ester, is another important reaction. This reaction is widely used in the production of biodiesel from triglycerides, where alcoholysis converts the triglycerides into monoalkyl esters. mdpi.com While direct studies on the transesterification of this compound are not prevalent, the principles of this reaction are applicable. For example, reacting this compound with a different alcohol in the presence of a suitable catalyst could yield a new ester of 2,3-diaminopropanoic acid. The efficiency of such reactions can be influenced by factors like the molar ratio of alcohol to ester and the type of catalyst used. mdpi.com

| Reaction Type | Substrate | Reagent | Product | Key Conditions |

| Esterification | 2,3-Diaminopropanoic acid derivative | Diazomethane (B1218177) | L-Dap methyl ester nih.gov | Oxidation of alcohol precursor nih.gov |

| Esterification | Carboxylic acids | tert-Butyl alcohol | tert-Butyl esters researchgate.net | DMAP or calcined hydrotalcite as base researchgate.net |

| Transesterification | Triglycerides | Alcohol (e.g., Methanol) | Monoalkyl esters (Biodiesel) | Excess alcohol, catalyst mdpi.com |

Nucleophilic Substitution Reactions

The amino groups of this compound can act as nucleophiles in substitution reactions. The biosynthesis of L-2,3-diaminopropanoic acid from L-serine involves a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent β-replacement reaction. rsc.org This process proceeds through the transient formation of an aminoacrylate intermediate, followed by the addition of ammonia (B1221849) to the double bond. rsc.org This nucleophilic addition of ammonia to the β-carbon is a key step in forming the 2,3-diamino structure. rsc.org

Oxidation-Reduction Pathways

The synthesis of protected L-Dap methyl esters involves an oxidation step where a 2,3-diaminopropanol intermediate is oxidized to a carboxylic acid. nih.govmdpi.com This transformation is achieved using reagents like trichloroisocyanuric acid (TCCA) in the presence of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO) and sodium bromide. nih.govmdpi.com Conversely, reduction reactions are also utilized, such as the reduction of a Weinreb-Nahm amide with lithium aluminum hydride to yield an α-amino aldehyde, a precursor to the diaminopropanol scaffold. mdpi.com

Enzymatic Transformations and Biosynthetic Routes to 2,3-Diaminopropanoate

The non-proteinogenic amino acid L-2,3-diaminopropionate (L-DAP) is a precursor for various natural products, including antibiotics and neurotoxins. nih.govnih.gov Its biosynthesis and subsequent enzymatic transformations are crucial in many organisms.

Pyridoxal Phosphate (PLP) Mediated Amination Mechanisms

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a versatile cofactor in a multitude of enzymatic reactions involving amino acids. rsc.orglibretexts.org One of its key roles is in transamination reactions, which are essential for amino acid metabolism. youtube.comlibretexts.org The biosynthesis of 2,3-diaminopropionate is reported to occur via a PLP-mediated amination of serine. wikipedia.orghmdb.ca

The general mechanism of PLP-dependent transamination involves the transfer of an amino group from an amino acid substrate to the PLP coenzyme, forming pyridoxamine (B1203002) phosphate (PMP). libretexts.org This is followed by the transfer of the amino group from PMP to an α-keto acid, generating a new amino acid. libretexts.orgyoutube.com In the case of DAP biosynthesis from serine, the hydroxyl group of serine is effectively replaced by an amino group in a β-substitution reaction, a process also facilitated by PLP-dependent enzymes. rsc.org These enzymes stabilize the reaction intermediates through the electron-sinking ability of the pyridinium (B92312) ring of PLP. nih.gov

Role of Ammonia-Lyases (e.g., 2,3-Diaminopropionate Ammonia-Lyase)

2,3-Diaminopropionate ammonia-lyase (DAPAL) is a PLP-dependent enzyme that catalyzes the degradation of 2,3-diaminopropionate into pyruvate (B1213749) and two molecules of ammonia. ontosight.aiwikipedia.org This enzyme is found in various microorganisms and plays a role in utilizing DAP as a carbon and nitrogen source. ontosight.aiontosight.ai The reaction proceeds through the cleavage of the C-N bond in DAP. ontosight.ai

The systematic name for this enzyme is 2,3-diaminopropanoate ammonia-lyase (adding water; pyruvate-forming). wikipedia.org Studies on DAPAL from Pseudomonas and Salmonella typhimurium have provided insights into its properties. wikipedia.orgnih.gov The enzyme from a Pseudomonas isolate has a molecular weight of approximately 80,000 and requires pyridoxal phosphate for its activity. nih.gov In Salmonella enterica, DAPAL is involved in alleviating the toxicity caused by DAP accumulation by degrading it to pyruvate and ammonia. nih.gov The degradation process is proposed to proceed via a 2-aminoacrylate intermediate. nih.gov The presence of DAPAL in some cyanobacteria has been hypothesized to explain the difficulty in detecting 2,3-DAP in these organisms. stir.ac.uknih.gov

| Enzyme | EC Number | Reaction Catalyzed | Cofactor | Significance |

| 2,3-Diaminopropionate ammonia-lyase | 4.3.1.15 | 2,3-Diaminopropanoate + H₂O → Pyruvate + 2 NH₃ ontosight.aiwikipedia.org | Pyridoxal phosphate wikipedia.orgnih.gov | Degradation of DAP for use as a carbon/nitrogen source; detoxification. nih.govontosight.aiontosight.ai |

Biosynthesis of L-2,3-Diaminopropionic Acid from Precursors (e.g., O-Phospho-L-Serine and L-Glutamate)

The non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap), a crucial building block for various secondary metabolites such as siderophores and antibiotics, is synthesized in several microorganisms from primary metabolic precursors. researchgate.netnih.gov A well-characterized biosynthetic pathway involves the conversion of O-phospho-L-serine (OPS) and L-glutamate into L-Dap. researchgate.netnih.gov This transformation is accomplished through a two-step enzymatic process catalyzed by a pair of enzymes, exemplified by SbnA and SbnB from the staphyloferrin B biosynthetic gene cluster in Staphylococcus aureus. researchgate.netnih.gov

The initial step in this pathway is a condensation reaction catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme SbnA. researchgate.netrsc.org SbnA utilizes O-phospho-L-serine and L-glutamate as substrates. nih.govnih.gov The reaction proceeds through a PLP-dependent β-replacement mechanism, where the phosphate group of OPS serves as a leaving group, facilitating the addition of the amino group from L-glutamate. researchgate.netrsc.org This condensation results in the formation of a key intermediate metabolite, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). researchgate.netnih.gov

In the subsequent and final step, the intermediate ACEGA is processed by the NAD⁺-dependent enzyme SbnB. researchgate.netnih.gov SbnB catalyzes the oxidative hydrolysis or cleavage of ACEGA. researchgate.net This reaction yields two products: L-2,3-diaminopropionic acid and α-ketoglutarate. researchgate.net This enzymatic strategy allows the cell to synthesize the versatile L-Dap building block from central metabolites. researchgate.net Homologous enzymes, such as CmnB and CmnK, are involved in a similar pathway for L-Dap formation during the biosynthesis of the antibiotic capreomycin. nih.gov

Table 1: Key Components in the Biosynthesis of L-Dap from O-Phospho-L-Serine and L-Glutamate

| Component Type | Name | Role in Pathway |

|---|---|---|

| Precursors | O-Phospho-L-serine (OPS) | Provides the three-carbon backbone for L-Dap. researchgate.net |

| L-Glutamate | Acts as the amino group donor. researchgate.netnih.gov | |

| Enzymes | SbnA / CmnB | PLP-dependent enzyme that catalyzes the condensation of OPS and L-glutamate. researchgate.netnih.gov |

| SbnB / CmnK | NAD⁺-dependent enzyme that catalyzes the oxidative hydrolysis of the intermediate. researchgate.netnih.gov | |

| Cofactors | Pyridoxal phosphate (PLP) | Required for the catalytic activity of SbnA. researchgate.net |

| Nicotinamide adenine (B156593) dinucleotide (NAD⁺) | Required for the catalytic activity of SbnB. researchgate.netnih.gov | |

| Intermediate | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) | Formed by the condensation of the precursors. researchgate.netnih.gov |

| Products | L-2,3-Diaminopropionic acid (L-Dap) | The final non-proteinogenic amino acid product. researchgate.net |

Table 2: Research Findings on Enzymes for L-Dap Biosynthesis

| Enzyme | Organism | Cofactor | Function | Reference |

|---|---|---|---|---|

| SbnA | Staphylococcus aureus | Pyridoxal phosphate (PLP) | Condenses O-phospho-L-serine and L-glutamate to form ACEGA. | researchgate.netnih.gov |

| SbnB | Staphylococcus aureus | NAD⁺ | Catalyzes the oxidative hydrolysis of ACEGA to yield L-Dap and α-ketoglutarate. | researchgate.netnih.gov |

| CmnB | Capreomycin biosynthesis | Pyridoxal phosphate (PLP) | Homolog to SbnA; catalyzes the formation of the ACEGA intermediate. | nih.gov |

| CmnK | Capreomycin biosynthesis | Not specified | Homolog to SbnB; catalyzes the subsequent oxidative hydrolysis to generate L-Dap. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Butyl 2,3 Diaminopropanoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For butyl 2,3-diaminopropanoate and its derivatives, both one-dimensional and two-dimensional NMR methods are indispensable.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would exhibit characteristic signals for the butyl ester group and the diaminopropanoate backbone. The protons of the butyl chain typically appear in the upfield region, with the terminal methyl group (CH₃) resonating at the lowest chemical shift, followed by the two methylene (B1212753) groups (CH₂), and the methylene group adjacent to the ester oxygen (O-CH₂) at a higher chemical shift due to the deshielding effect of the oxygen atom. The protons on the diaminopropanoate core, specifically the methine (CH) and methylene (CH₂) protons attached to the stereocenters, would show more complex splitting patterns due to coupling with each other and with the adjacent amino groups. The chemical shifts of these protons are significantly influenced by the nature of the protecting groups on the amino functionalities and the solvent used. For the parent L-2,3-diaminopropionic acid in water at pH 7.00, proton signals have been observed at chemical shifts of approximately 3.37-3.39 ppm and 3.90-3.93 ppm. nih.gov For DL-2,3-diaminopropionic acid monohydrochloride, distinct proton NMR data is also available. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. In a typical this compound derivative, the carbonyl carbon of the ester group would appear at a significantly downfield chemical shift (around 170-175 ppm). The carbons of the butyl chain would resonate in the upfield region. The two carbons of the diaminopropanoate backbone, being attached to nitrogen atoms, would have their signals appear in the mid-field region. For instance, in L-2,3-diaminopropionic acid at pH 7.00 in water, the alpha-carbon (C2) and beta-carbon (C3) have been reported at chemical shifts of approximately 54.71 ppm and 42.94 ppm, respectively. nih.gov The specific chemical shifts are sensitive to the substituents on the amino groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butyl Propionate (B1217596)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Butyl CH₃ | 0.94 | 13.7 |

| Butyl CH₂ (next to CH₃) | 1.42 | 19.2 |

| Butyl CH₂ (next to O) | 1.61 | 30.7 |

| Butyl O-CH₂ | 4.075 | 64.4 |

| Propionyl CH₂ | 2.314 | 27.6 |

| Propionyl CH₃ | 1.143 | 9.1 |

| Carbonyl C=O | - | 174.6 |

Note: Data for butyl propionate is used as a proxy to illustrate typical shifts for a butyl ester. hmdb.cahmdb.cachemicalbook.comchemicalbook.com Actual values for this compound will vary based on the diamino substitution.

Two-Dimensional NMR Methodologies (e.g., DQCOSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure, including stereochemistry.

Double Quantum Filtered Correlation Spectroscopy (DQCOSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems. For this compound, a DQCOSY spectrum would show correlations between the protons of the butyl chain and, more importantly, between the C2 and C3 protons of the diaminopropanoate backbone, confirming their connectivity.

Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals of the butyl and diaminopropanoate protons to their corresponding ¹³C signals, enabling definitive carbon assignments. For L-2,3-diaminopropionic acid, an HSQC spectrum has shown correlations between protons at ~3.83 ppm and the carbon at 54.71 ppm (C2), and between protons at ~3.34 ppm and the carbon at 42.94 ppm (C3). nih.gov

Heteronuclear Multiple-Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, a correlation between the O-CH₂ protons of the butyl group and the carbonyl carbon of the ester would confirm the ester linkage. Similarly, correlations between the C2 and C3 protons and the carbonyl carbon would solidify the structure of the diaminopropanoate core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry. For derivatives of 2,3-diaminopropanoic acid, NOESY can help to establish the relative configuration of the substituents at the C2 and C3 positions by observing NOEs between the protons at these centers.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov This is a critical step in the identification of a new or unknown compound. For this compound, HRMS would be able to distinguish its molecular formula from other compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for purifying a target compound. nih.gov In the context of the synthesis of this compound derivatives, LC-MS can be used to monitor the progress of a reaction, identify byproducts, and assess the purity of the final product. The retention time from the LC provides an additional piece of identifying information, while the mass spectrometer provides the molecular weight of the eluting components.

X-ray Diffraction Crystallography for Absolute Configuration Determination

While NMR techniques can provide information about the relative stereochemistry of a molecule, X-ray diffraction crystallography is the gold standard for determining the absolute configuration of a chiral compound. nih.gov This technique requires a single crystal of the compound, and the diffraction pattern of X-rays passing through the crystal can be used to generate a three-dimensional electron density map of the molecule. From this map, the precise arrangement of all atoms in space can be determined, including the absolute stereochemistry at each chiral center. For derivatives of 2,3-diaminopropanoic acid, obtaining a crystal structure is the most definitive way to confirm the (2S, 3S), (2S, 3R), (2R, 3S), or (2R, 3R) configuration of the stereocenters. nih.gov The crystal structure of related compounds, such as those involved in the biosynthesis of L-2,3-diaminopropionic acid, has provided valuable insights into their stereochemistry. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the stereochemical properties of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a sample. nih.gov For a molecule like this compound, which contains at least one chiral center at the α-carbon (C2), CD spectroscopy is indispensable for determining its absolute configuration and enantiomeric purity.

The chromophores within the this compound molecule, primarily the ester carbonyl group and the amino groups, are key to its CD spectrum. While these chromophores are not inherently chiral, their spatial arrangement around the chiral center induces a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the stereochemistry of the molecule.

Research Findings:

Although specific CD spectral data for this compound is not extensively published, the principles of CD analysis for amino acid esters provide a strong basis for interpretation. The n → π* electronic transition of the ester carbonyl group typically appears in the 210-240 nm region of the CD spectrum. The sign of the Cotton effect associated with this transition can often be correlated with the absolute configuration (D or L) at the α-carbon. For instance, L-amino acids and their esters generally exhibit a positive Cotton effect in this region, while D-isomers show a negative Cotton effect. nih.gov

Furthermore, the presence of the second amino group at the β-position (C3) can influence the chromophoric environment and, consequently, the CD spectrum. The position and intensity of the CD bands can be sensitive to the solvent polarity and pH, which can alter the conformation of the molecule and the protonation state of the amino groups.

Table 1: Predicted Circular Dichroism (CD) Spectral Data for this compound Enantiomers

| Enantiomer | Wavelength Range (nm) | Predicted Cotton Effect | Associated Transition |

| (S)-Butyl 2,3-diaminopropanoate | 210 - 240 | Positive | n → π* (Ester Carbonyl) |

| (R)-Butyl 2,3-diaminopropanoate | 210 - 240 | Negative | n → π* (Ester Carbonyl) |

Note: The predicted Cotton effects are based on the general behavior of L- and D-amino acid esters, respectively. Actual spectral features may vary depending on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. pressbooks.publibretexts.org For this compound, the IR spectrum provides a characteristic fingerprint, confirming the presence of its key structural components.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the N-H bonds of the primary amino groups, the C-H bonds of the butyl group and the propylene (B89431) backbone, the C=O bond of the ester, and the C-O and C-N single bonds.

Detailed Research Findings:

The analysis of the IR spectrum of this compound would reveal the following characteristic absorption bands:

N-H Stretching: Primary amines typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₂ groups.

C-H Stretching: The spectrum will display strong absorptions between 2850 and 3000 cm⁻¹, which are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the butyl chain and the propanoyl backbone. libretexts.org

C=O Stretching: A strong, sharp absorption peak is expected in the range of 1735-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of a saturated ester. libretexts.orgmasterorganicchemistry.com This is often one of the most prominent peaks in the spectrum.

N-H Bending: The bending vibrations of the primary amino groups typically appear in the region of 1590-1650 cm⁻¹.

C-O Stretching: The C-O single bond stretching vibrations of the ester group will produce strong, characteristic bands in the fingerprint region, typically around 1150-1250 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are expected to appear in the 1020-1250 cm⁻¹ range.

The precise positions of these bands can be influenced by factors such as hydrogen bonding, which is expected to be significant in a molecule containing two amino groups and an ester functionality.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Ester (C=O) | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Ester (C-O) | C-O Stretch | 1150 - 1250 | Strong |

| Amine (C-N) | C-N Stretch | 1020 - 1250 | Medium |

Computational and Theoretical Investigations of 2,3 Diaminopropanoate Esters

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the electronic structure and preferred three-dimensional geometry of molecules. A widely used method for organic molecules is the B3LYP functional combined with the 6-31G* basis set, which offers a good balance of computational cost and accuracy for predicting molecular properties. nih.govreddit.com

While specific computational studies for Butyl 2,3-diaminopropanoate are not extensively published, data can be extrapolated from calculations on related amino acid esters and the parent molecule, 2,3-diaminopropionic acid. nih.govresearchgate.net The following table presents illustrative data for the optimized geometry and electronic properties of this compound, as would be obtained from a typical DFT calculation.

Interactive Table 1: Predicted Molecular Properties of this compound This table shows theoretical values for bond lengths, angles, and electronic properties of this compound, calculated using DFT methods. These parameters are crucial for understanding the molecule's structure and chemical behavior.

| Parameter Type | Parameter | Predicted Value | Significance |

| Bond Lengths | C=O (carbonyl) | 1.21 Å | Influences reactivity of the ester group. |

| C-O (ester) | 1.35 Å | Determines ester stability and susceptibility to hydrolysis. | |

| Cα-N (alpha-amino) | 1.46 Å | Key to the amino acid backbone structure. | |

| Cβ-N (beta-amino) | 1.47 Å | Defines the unique diamino functionality. | |

| Bond Angles | O=C-O (ester) | 124.5° | Affects the steric environment around the carbonyl carbon. |

| Cα-Cβ-Nβ | 111.0° | Influences the overall chain conformation. | |

| Dihedral Angle | Nα-Cα-Cβ-Nβ | ~60° (gauche) | A key torsion angle determining the relative position of the two amino groups. |

| Electronic Properties | HOMO Energy | -6.8 eV | Indicates electron-donating capability, likely centered on the amino groups. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability, likely centered on the carbonyl group. | |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |

Note: The values in this table are illustrative and based on typical results for similar amino acid esters from quantum chemical calculations. They serve as a representation of the data obtained through such computational methods.

Molecular Dynamics Simulations of Derivative Interactions

While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding how derivatives of 2,3-diaminopropanoate interact with their environment, such as solvents, or with biological structures like cell membranes or proteins. nih.gov

An MD simulation begins with a starting configuration of the system (e.g., one molecule of this compound in a box of water molecules). Using a force field, which is a set of parameters that approximates the potential energy of the system, the simulation calculates the forces on each atom and then uses Newton's laws of motion to predict how the atoms will move over a very short time step (femtoseconds). By repeating this process millions of times, a trajectory is generated that shows how the molecule behaves and interacts with its surroundings over nanoseconds or even microseconds. nih.gov

For this compound derivatives, MD simulations can reveal:

Solvation and Hydration: How water molecules arrange around the polar amino and ester groups versus the nonpolar butyl chain.

Conformational Flexibility: How the molecule flexes and changes its shape in solution, providing a dynamic view of the dihedral angles predicted by static quantum calculations.

Interactions with Membranes: How the molecule might orient itself at a lipid bilayer interface, with the butyl chain potentially inserting into the hydrophobic core while the amino acid headgroup remains in the aqueous phase.

Binding Stability: When docked to a protein, MD simulations can assess the stability of the binding pose, calculating metrics like the root-mean-square deviation (RMSD) to see if the molecule remains in the binding site. nih.govnih.gov

These simulations provide detailed, time-resolved insights into the intermolecular forces—such as hydrogen bonds and van der Waals interactions—that govern the molecule's behavior in a complex environment.

In Silico Modeling of Enzymatic Processes Involving 2,3-Diaminopropanoate

The parent compound, 2,3-diaminopropionic acid (Dap), is a known non-proteinogenic amino acid that participates in various biological pathways. nih.govwikipedia.org Research on Salmonella enterica has shown that L-2,3-diaminopropionate can act as a substrate for enzymes like pantothenate synthetase, which normally uses β-alanine. nih.gov This interaction can lead to the formation of an altered product and cause metabolic stress, demonstrating that the Dap scaffold can be recognized by cellular enzymes. nih.gov

In silico modeling, which combines techniques like molecular docking and MD simulations, can be used to predict and analyze such enzymatic processes for Dap esters. nih.gov The typical workflow involves:

Molecular Docking: A computational model of the target enzyme's three-dimensional structure is used as a receptor. This compound would be treated as a flexible ligand, and a docking algorithm would predict the most likely binding poses within the enzyme's active site. This provides a static snapshot of the enzyme-substrate complex.

Molecular Dynamics Simulation: The most promising docked pose is then used as the starting point for an MD simulation. nih.gov This simulation assesses the dynamic stability of the enzyme-ligand complex. It can confirm whether the key interactions (like hydrogen bonds to catalytic residues) predicted by docking are maintained over time. nih.gov

Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the affinity between the ester and the enzyme. nih.gov

Using this approach, researchers can hypothesize which enzymes are likely to process this compound. For instance, esterases could be modeled to see if they can hydrolyze the butyl ester bond, while other enzymes could be investigated for their ability to recognize the unique diamino acid structure. These computational predictions provide a powerful guide for subsequent experimental work.

Synthetic Applications and Research Relevance of Butyl 2,3 Diaminopropanoate Derivatives

Role as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of Butyl 2,3-diaminopropanoate derivatives, which can be sourced from chiral precursors like D-serine, is a crucial feature that is preserved throughout synthetic sequences. mdpi.com This makes them invaluable as chiral building blocks, enabling the stereocontrolled synthesis of complex target molecules. Their utility spans the creation of natural products, advanced pharmaceutical intermediates, and novel polymers. nih.govwur.nl

The strategic placement of the amino groups allows for selective protection and subsequent elaboration, guiding the stereochemical outcome of reactions and enabling the construction of specific diastereomers. This control is fundamental in medicinal chemistry, where the biological activity of a molecule is often dependent on its precise three-dimensional arrangement. For instance, the asymmetric synthesis of certain bioactive compounds relies on the introduction of chiral centers early in the synthetic route, a role for which DAP derivatives are well-suited. nih.gov An efficient synthetic route has been developed for 2,5-diamino-2,5-dideoxy-1,4-3,6-dianhydroiditol, a chiral diamine derived from biomass, highlighting the push towards sustainable and renewable chiral building blocks. wur.nl

Table 1: Examples of Complex Molecules Synthesized Using Diaminopropanoic Acid Scaffolds This table is interactive. You can sort and filter the data.

| Molecule Class | Specific Example | Significance of DAP Derivative | Reference |

|---|---|---|---|

| Natural Products | Zwittermicin A | Provides the core diamino acid backbone. | wikipedia.org |

| Antibiotics | Tuberactinomycin | Forms a key part of the cyclic peptide structure. | wikipedia.org |

| Antitumor Agents | Bleomycins (BLMs) | The l-Dap amide serves as the N-terminus of the chain. | mdpi.com |

| Renewable Polymers | Polyamides/Polyurethanes | Used as a chiral diamine monomer. | wur.nl |

Development of Peptidomimetics and Amino Acid Analogues

This compound and its parent acid, L-2,3-diaminopropionic acid (L-Dap), are pivotal in the field of peptidomimetics—compounds that mimic the structure and function of peptides. By modifying the side chains of L-Dap, researchers can create novel amino acid analogues with unique properties. researchgate.net For example, the beta-amino group of diaminopropionic acid can be decorated with functionalized oxa acids, effectively creating new side chains with varying lengths and functionalities. researchgate.net

These modifications are significant because they can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved bioavailability, and altered receptor binding affinities compared to their natural peptide counterparts. Orthogonally protected L-Dap methyl esters, where the two amino groups and the carboxyl group can be deprotected selectively, are particularly useful for incorporation into peptide chains using solid-phase peptide synthesis. mdpi.com This allows for the systematic development of peptide hybrids and peptomers with potential therapeutic applications. researchgate.net

Table 2: Peptidomimetics and Analogues from Diaminopropanoic Acid This table is interactive. You can sort and filter the data.

| Derivative Type | Modification | Purpose/Application | Reference |

|---|---|---|---|

| DAPEG Building Blocks | Substitution on the β-amino group with functionalized oxa acids. | Creation of novel amino acid mimetics with tunable side chains. | researchgate.net |

| Orthogonally Protected Esters | Use of Fmoc, Boc, and Ts protecting groups. | Facilitates stepwise incorporation into peptide chains for custom synthesis. | mdpi.com |

| Alkylated L-Dap | Methylation or propylation of the 3-NH2 group. | A structural feature in many biologically active compounds. | mdpi.com |

Precursors for Specialized Organic Structures (e.g., Heterocycles, β-Lactam Systems)

The structural framework of this compound derivatives makes them ideal precursors for the synthesis of various specialized organic structures, most notably nitrogen-containing heterocycles. Among the most significant of these are the β-lactams, which form the core of many essential antibiotics. nih.gov

Specifically, L-2,3-diaminopropionate is a key precursor in the biosynthesis of monobactams, a class of β-lactam antibiotics known for their stability against metallo-β-lactamases. nih.gov In the biosynthesis of the monobactam sulfazecin (B1681187), a non-ribosomal peptide synthetase incorporates L-Dap to form the four-membered azetidinone ring. nih.gov Synthetic chemists have leveraged this by creating functionalized 2,3-diaminopropionate analogues to generate novel monobactam structures through directed biosynthesis. Furthermore, derivatives of β-amino acids are broadly used to synthesize a variety of heterocyclic compounds with potential pharmacological activities, including anti-inflammatory and antibacterial agents. mdpi.com For example, some β-amino acid derivatives containing a boronic acid moiety have been developed as inhibitors of AmpC β-lactamase. mdpi.com

Table 3: Specialized Structures Derived from Diaminopropanoate Precursors This table is interactive. You can sort and filter the data.

| Structure Class | Specific Structure | Role of DAP Derivative | Application/Significance | Reference |

|---|---|---|---|---|

| β-Lactams | Monobactams (e.g., Sulfazecin) | Provides the C3 and C4 carbons and associated amino group of the azetidinone ring. | Antibiotics resistant to metallo-β-lactamases. | nih.gov |

| β-Lactams | (4R)-vinyl sulfazecin | (2S,3R)-vinylDap is used as a synthetic precursor. | Engineering novel monobactam analogues. | nih.gov |

| Heterocycles | Oxetin-containing compounds | Forms a β²,³-amino acid heterocyclic derivative. | Antibacterial and herbicidal activity. | mdpi.com |

Applications in Chemical Probe Synthesis

The application of this compound derivatives extends to the synthesis of chemical probes, which are specialized molecules used to study biological processes. The versatile functional handles on the diaminopropanoate scaffold are ideal for introducing reporter groups (like fluorophores) and reactive groups for covalent labeling of target biomolecules.

Research has shown that peptidomimetics built from L-2,3-diaminopropionic acid residues can be developed into efficient and selective fluorogenic probes. researchgate.net For example, by creating a library of peptidomimetics with N-substituted L-Dap building blocks, a highly selective fluorogenic substrate for neutrophil serine protease 4 was identified. researchgate.net This demonstrates how the core structure can be systematically modified to create tools for studying specific enzyme activities. The presence of two distinct amine functionalities and an ester group allows for a modular approach to probe design, where one part of the molecule can be tailored for target recognition and another can be appended with a signaling or capture tag. This modularity is a significant advantage in developing sophisticated probes for applications in chemical biology and drug discovery. whiterose.ac.uk

Q & A

Basic: What are the primary synthetic routes for Butyl 2,3-diaminopropanoate?

Answer: Two main methodologies are employed:

- Microbial synthesis : Certain bacteria utilize pyruvate and ammonia to produce 2,3-diaminopropanoate via nitrogen fixation pathways . The butyl ester can be introduced enzymatically or via post-synthetic esterification.

- Chemical synthesis : Cyclic sulfamidates undergo regioselective ring-opening with nitrogen nucleophiles (e.g., amines) to yield chiral 2,3-diaminopropanoate derivatives. The butyl ester group is typically introduced during or after this step using alkylating agents .

Basic: How can the structural integrity of this compound be confirmed?

Answer: A combination of analytical techniques is recommended:

- NMR spectroscopy : H and C NMR confirm the presence of the butyl ester (δ ~4.1 ppm for ester-OCH) and the diamine backbone (δ ~2.8–3.5 ppm for NH and CH groups).

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% for research-grade material) .

Advanced: How can enantioselective synthesis of this compound be optimized?

Answer: Key strategies include:

- Chiral auxiliaries : Use enantiopure cyclic sulfamidates to control stereochemistry during ring-opening reactions .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Ru complexes) with chiral ligands (e.g., BINAP derivatives) can induce asymmetry in amine coupling steps .

- Reaction conditions : Lower temperatures (0–25°C) and aprotic solvents (e.g., THF or DMF) minimize racemization.

Advanced: What challenges arise when using this compound in radiopharmaceuticals?

Answer: Critical issues include:

- Chelation stability : The diamine backbone must bind radionuclides (e.g., Tc-99m) without dissociation. Modify substituents to enhance metal-ligand stability .

- In vivo pharmacokinetics : The butyl ester may hydrolyze prematurely in serum, requiring prodrug strategies or esterase-resistant analogs.

- Purification : Radiochemical purity (>95%) must be ensured via radio-HPLC, with strict control of residual solvents .

Advanced: How does the butyl ester group influence the compound’s pharmacokinetics?

Answer: The ester group:

- Enhances lipophilicity : Increases membrane permeability compared to the free acid form.

- Modulates hydrolysis : In vivo esterases cleave the ester, releasing the active diaminopropanoate. Stability studies (pH 7.4 buffer, 37°C) quantify hydrolysis rates.

- Affects biodistribution : Lipophilicity improves uptake in target tissues (e.g., renal or hepatic systems) but may reduce aqueous solubility .

Basic: What analytical techniques assess the purity of this compound?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water gradients.

- Titration : Non-aqueous titration quantifies free amine groups.

- Elemental analysis : Confirms C, H, N, and O content within ±0.3% of theoretical values .

Advanced: How to design experiments studying its role in nitrogen metabolism?

Answer:

- Isotopic labeling : Incubate bacterial cultures (e.g., ammonia-fixing strains from ) with N-labeled ammonia. Track incorporation into this compound via LC-MS/MS .

- Knockout studies : Use CRISPR/Cas9 to silence genes encoding diaminopropanoate synthases and measure metabolic flux changes.

Advanced: How to evaluate stability under physiological conditions?

Answer:

- Hydrolysis kinetics : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life calculations guide prodrug design.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.

- Light sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.